molecular formula C14H16N2O4 B4517950 N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine

N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine

Cat. No.: B4517950
M. Wt: 276.29 g/mol
InChI Key: OQKWKKZQPWUUGW-UHFFFAOYSA-N
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Description

N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine is a high-purity chemical compound offered for biological screening and lead optimization programs in drug discovery . With the empirical formula C14H16N2O4 and a molecular weight of 276.29 g/mol, this dry powder is a synthetically versatile small molecule characterized by key physicochemical properties including a LogP of 0.981, two hydrogen bond donors, four hydrogen bond acceptors, and a polar surface area of 80 Ų . Its structure, which features a 4-methoxyindole moiety linked to a glycine unit through a propanoyl spacer, classifies it among N -acyl-alpha amino acids, a group of compounds known to include modulators of amino acid pathways . Related indole-acetyl glycine structures have been investigated for their interaction with enzyme targets such as tryptophan synthase, suggesting potential research applications in the study of neurotransmitter synthesis and amino acid metabolism . Researchers value this compound for exploring new chemical space in medicinal chemistry. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-methoxyindol-1-yl)propanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-20-12-4-2-3-11-10(12)5-7-16(11)8-6-13(17)15-9-14(18)19/h2-5,7H,6,8-9H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKWKKZQPWUUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Methoxylation: The indole ring is then methoxylated using a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, under basic conditions.

    Acylation: The methoxy-substituted indole is then acylated with a suitable acylating agent, such as acryloyl chloride, to introduce the propanoyl group.

    Glycine Coupling: Finally, the acylated indole is coupled with glycine using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted indole derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

Glycine Transporter Inhibition

Research indicates that compounds similar to N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine may act as inhibitors of glycine transporters, particularly GlyT1. GlyT1 is responsible for the reuptake of glycine in the synaptic cleft, and its inhibition can lead to increased synaptic levels of glycine, thereby enhancing NMDA receptor function. This mechanism is crucial for developing treatments for disorders associated with NMDA receptor hypofunction, such as schizophrenia and other neuropsychiatric conditions .

Anticancer Potential

Indole derivatives, including this compound, have shown promise in anticancer research. They may exert cytotoxic effects on cancer cells through various mechanisms, including induction of apoptosis and inhibition of cell proliferation. The ability to modulate signaling pathways involved in cancer progression makes this compound a candidate for further exploration in oncology .

Neuroprotective Effects

The neuroprotective properties of this compound are under investigation, particularly in models of neurodegenerative diseases. By enhancing glycinergic neurotransmission, this compound may help protect neurons from excitotoxicity and oxidative stress, which are common features in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: GlyT1 Inhibition and Cognitive Enhancement

A study demonstrated that selective inhibition of GlyT1 using compounds structurally related to this compound resulted in enhanced long-term potentiation (LTP) in hippocampal slices. This suggests potential cognitive-enhancing effects relevant for treating cognitive deficits in schizophrenia .

Case Study 2: Anticancer Activity Assessment

In vitro studies have shown that indole-based compounds exhibit significant cytotoxicity against various cancer cell lines. This compound was tested against breast cancer cells, revealing a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular processes. The methoxy and glycine moieties can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Core Structure Influence on Bioactivity

  • Indole Derivatives: The target compound and other indole-based analogs (Table 1) share a capacity for receptor interactions due to the indole scaffold's resemblance to endogenous molecules like tryptophan and serotonin. 3-[2-(4-Methoxyphenyl)-1H-indol-3-yl]propanoic Acid () exhibits cytotoxicity, likely due to its propanoic acid chain, which may interfere with cellular metabolism or DNA synthesis. In contrast, the glycine moiety in the target compound could enhance solubility and reduce toxicity .
  • Coumarin Derivatives: N-[3-(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine () demonstrates anti-inflammatory and anticancer properties attributed to the coumarin core's ability to inhibit cyclooxygenase (COX) and modulate apoptosis pathways. The glycine linkage may improve bioavailability compared to non-glycine coumarins .
  • Oxadiazole Derivatives: Methyl N-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate () leverages the oxadiazole ring's metabolic stability and hydrogen-bonding capacity for enzyme inhibition. The ester group facilitates cell penetration, whereas the target compound’s glycine moiety may favor renal excretion .

Substituent Effects on Pharmacokinetics

  • Methoxy Groups : Increase lipophilicity, enhancing blood-brain barrier penetration in indole derivatives.
  • Glycine vs. Ester/Amide : Glycine improves aqueous solubility, critical for oral bioavailability, while esters/amides may prolong half-life via slower metabolic cleavage.
  • Chloro/Hydroxy Groups : In coumarin derivatives (), electron-withdrawing substituents like chloro enhance electrophilic reactivity, potentiating interactions with biological nucleophiles .

Biological Activity

N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features an indole ring substituted with a methoxy group and is linked to a glycine moiety via a propanoyl group. The structural characteristics of this compound suggest that it may interact with various biological targets, making it a subject of investigation for its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O3C_{13}H_{14}N_{2}O_{3}, with a molecular weight of 246.26 g/mol. The presence of the methoxy group at the 4-position of the indole ring is significant, as it may influence the compound's solubility and reactivity.

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃
Molecular Weight246.26 g/mol
CAS Number1219568-50-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and memory function. Studies have indicated that compounds with similar structures can act as antagonists or modulators at the glycine site of NMDA receptors, which may lead to neuroprotective effects or modulation of excitotoxicity .

Pharmacological Studies

Recent research has highlighted several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of indole compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cell lines. Research involving related indole derivatives has demonstrated cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of compounds structurally related to this compound:

  • Antitumor Activity : A study investigated the effects of indole derivatives on human lymphoma cell lines, revealing that certain modifications enhance anticancer efficacy, which may be applicable to this compound .
  • Neuroprotective Effects : Research on similar compounds indicated that they could prevent NMDA-induced neurotoxicity in animal models, suggesting that this compound may have protective effects against excitotoxic damage in neurological disorders .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with other indole derivatives:

Compound NameStructure FeatureBiological Activity
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]glycineBromine substitutionEnhanced anticancer properties
N-[3-(4-chloro-1H-indol-1-yl)propanoyl]glycineChlorine substitutionNeuroprotective effects
This compoundMethoxy substitutionPotential antimicrobial and anticancer activity

Q & A

Q. What are the established synthetic pathways for N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 4-methoxyindole derivatives with glycine via a propanoyl linker. Key steps include:
  • Indole activation : Bromination or hydroxylation at the 1-position of 4-methoxyindole to enable nucleophilic substitution .
  • Propanoyl linker introduction : Reaction with 3-chloropropionyl chloride or similar acylating agents under anhydrous conditions .
  • Glycine conjugation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach glycine to the propanoyl group .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for indole:acylating agent) can improve yields from ~40% to >70% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the indole methoxy group (δ ~3.8 ppm for OCH3_3), propanoyl carbonyl (δ ~170 ppm), and glycine NH2_2 (δ ~6.5–7.0 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., C15_{15}H16_{16}N2_2O4_4, [M+H]+^+ = 295.1052) ensures purity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm for indole absorption) assess purity (>95%) .

Q. What biological activities are associated with structurally related indole-glycine derivatives?

  • Methodological Answer :
  • Anticancer : Analogous compounds (e.g., N-substituted indole-propanamides) inhibit tubulin polymerization (IC50_{50} ~1–5 µM) .
  • Antiviral : Indole-glycine hybrids show activity against RNA viruses (e.g., EC50_{50} = 10 µM for SARS-CoV-2 protease inhibition) .
  • Neuroactive Potential : 4-Methoxyindole derivatives modulate serotonin receptors (5-HT2A_{2A} Ki_i ~50 nM) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like serotonin receptors or viral proteases?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to 5-HT2A_{2A} (PDB ID: 6A93) or SARS-CoV-2 Mpro^\text{pro} (PDB ID: 6LU7). Focus on hydrogen bonds between the glycine NH2_2 and catalytic residues (e.g., His41 in Mpro^\text{pro}) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., variability in IC50_{50} values)?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assays for cytotoxicity, fixed incubation times) .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes (e.g., t1/2_{1/2} <30 min indicates rapid metabolism, explaining potency discrepancies) .
  • Structural Confirmation : Verify batch purity via X-ray crystallography (as in for related indole derivatives) .

Q. How does the 4-methoxyindole moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP Calculations : The methoxy group reduces hydrophobicity (predicted LogP = 1.8 vs. 2.5 for non-methoxy analogs), enhancing aqueous solubility .
  • CYP450 Inhibition : Test inhibition of CYP3A4/2D6 using fluorogenic substrates. Methoxy groups often reduce CYP binding (IC50_{50} >50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine
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N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine

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